molecular formula C22H13FN2O5 B605026 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione CAS No. 1034895-42-5

3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione

Cat. No. B605026
M. Wt: 404.35
InChI Key: FARXPFGGGGLENU-UHFFFAOYSA-N
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Description

9-ING-41 is a glycogen synthase kinase-3 (GSK-3) inhibitor.

Scientific Research Applications

  • Cancer Research and Drug Development : This compound, known as 9-ING-41, is a glycogen synthase kinase-3 inhibitor. It demonstrated significant cytotoxic effects in 2D and 3D cell cultures of colorectal adenocarcinoma, particularly in 2D models where it showed both cytostatic and cytotoxic effects. The compound was particularly effective at high concentrations, reducing cell viability by 50% after 3 hours of incubation (Poloznikov et al., 2019).

  • Synthesis and Anticancer Activity : Novel N-benzyl aplysinopsin analogs, including variants of this compound, were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some of these compounds exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for further development as antitumor agents (Penthala et al., 2011).

  • Potential PET Radiotracers for Alzheimer's Disease : Compounds structurally related to 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione were synthesized for potential use as PET radiotracers in imaging Alzheimer's disease. These inhibitors showed promise in preliminary tests, indicating their potential application in neuroimaging and Alzheimer's disease research (Gao et al., 2018).

  • Synthesis and Characterization for SPECT Imaging : Radioiodinated benzofuran-3-yl-(indol-3-yl)maleimides, including derivatives of this compound, were synthesized and characterized as potential SPECT imaging probes targeting glycogen synthase kinase-3β (GSK-3β) in the brain. These compounds exhibited high affinity for GSK-3β and showed sufficient uptake and clearance from the brain in biodistribution studies with mice (Ono et al., 2016).

properties

IUPAC Name

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXPFGGGGLENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elraglusib

CAS RN

1034895-42-5
Record name Elraglusib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elraglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELRAGLUSIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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